3-Chloro-6-(2,4-dichloro-phenoxy)-pyridazine
Description
3-Chloro-6-(2,4-dichloro-phenoxy)-pyridazine (CAS: 112748-84-2) is a halogenated pyridazine derivative characterized by a pyridazine core substituted with a chlorine atom at position 3 and a 2,4-dichlorophenoxy group at position 4. This compound belongs to a broader class of pyridazine-based molecules studied for their diverse pharmacological and agrochemical applications. Its structure combines electron-withdrawing chlorine atoms and an aromatic phenoxy group, which influence its reactivity, solubility, and biological interactions .
Properties
CAS No. |
17285-04-0 |
|---|---|
Molecular Formula |
C10H5Cl3N2O |
Molecular Weight |
275.5 g/mol |
IUPAC Name |
3-chloro-6-(2,4-dichlorophenoxy)pyridazine |
InChI |
InChI=1S/C10H5Cl3N2O/c11-6-1-2-8(7(12)5-6)16-10-4-3-9(13)14-15-10/h1-5H |
InChI Key |
ROKFZANCQJEGQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(2,4-dichloro-phenoxy)-pyridazine typically involves the reaction of 3-chloropyridazine with 2,4-dichlorophenol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(2,4-dichloro-phenoxy)-pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in the formation of various oxidized or reduced species.
Scientific Research Applications
3-Chloro-6-(2,4-dichloro-phenoxy)-pyridazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(2,4-dichloro-phenoxy)-pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Chloro-6-(3-chlorophenoxy)pyridazine (CAS: 112748-84-2)
- Structure: Differs by a single chlorine substitution on the phenoxy group (3-chloro vs. 2,4-dichloro).
- Synthesis: Achieved via nucleophilic substitution of 3,6-dichloropyridazine with 3-chlorophenol, yielding 58.4% .
3-Chloro-6-(4-methylphenyl)-pyridazine
- Structure: Replaces the phenoxy group with a 4-methylphenyl moiety.
- Synthesis : Synthesized via refluxing with POCl₃, yielding 20% .
- Activity : Demonstrates significant analgesic and anti-inflammatory activity (comparable to standard drugs like diclofenac) due to the electron-donating methyl group enhancing interaction with cyclooxygenase enzymes .
3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine
- Structure : Substituted with a piperazinyl group bearing a 4-chlorophenyl ring.
- Synthesis: Prepared via nucleophilic substitution of 3,6-dichloropyridazine with 4-chlorophenylpiperazine in ethanol .
Antiviral Pyridazine Derivatives
- R62025 (3-Chloro-6-[3,6-dihydro-4-(3-methylphenyl)-1(2H)-pyridinyl]pyridazine): Shows efficacy against rhinoviruses by disrupting viral capsid stability .
- R66703 (3-Chloro-6-[4-[(3-methylphenyl)methyl]-1-piperazinyl]pyridazine) : Enhanced lipophilicity from the benzyl group improves cell entry, increasing antiviral potency .
Central Nervous System (CNS) Active Derivatives
- Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate : Cyclized with hydrazines to form pyrazolo[3,4-c]pyridazines, which exhibit sedative and anxiolytic effects in rodent models .
Physicochemical Properties
| Compound | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL) | Key Substituent Effects |
|---|---|---|---|---|
| 3-Chloro-6-(2,4-dichloro-phenoxy)-pyridazine | Not reported | ~3.5 | Low (organic solvents) | High lipophilicity from dichloro groups |
| 3-Chloro-6-(4-methylphenyl)-pyridazine | 222–224 | ~2.8 | Moderate (DMSO) | Methyl enhances solubility |
| 3-Chloro-6-[2-(4-nitrobenzylidene)hydrazinyl]pyridazine | 277–279 | ~1.9 | Low (aqueous) | Nitro group increases polarity |
Biological Activity
3-Chloro-6-(2,4-dichloro-phenoxy)-pyridazine is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields such as medicine and agriculture.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a chloro group and a dichlorophenoxy moiety. This specific configuration is believed to influence its biological activity, particularly its interactions with various molecular targets.
The mechanism of action for this compound involves:
- Enzyme Interaction : The compound can bind to specific enzymes or receptors, modulating their activity. This interaction is crucial for its antimicrobial and anticancer properties.
- Pathway Modulation : It may affect multiple signaling pathways, leading to varied biological effects depending on the context of use.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown effectiveness against several bacterial strains, with potential applications in developing new antibacterial agents .
Anticancer Effects
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms. Specific IC50 values have been reported, indicating the concentration required to inhibit 50% of cell viability in various cancer cell lines .
Herbicidal Activity
In agricultural research, derivatives of pyridazine have been evaluated for their herbicidal properties. The compound has shown significant pre-emergent herbicidal activity against various weeds, making it a candidate for developing new herbicides .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity | IC50 Values (µM) | Notes |
|---|---|---|---|
| 3-Chloro-6-(4-chlorophenoxy)pyridazine | Antimicrobial | 15.0 | Effective against Gram-positive bacteria |
| 3-Chloro-6-(2,6-dichlorophenoxy)pyridazine | Herbicidal | 20.5 | High selectivity for target weeds |
| 3-Phenoxypyridazine | Anticancer | 12.0 | Induces apoptosis in cancer cell lines |
This table illustrates how structural variations influence biological activity and potency.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations above 10 µM, significant inhibition was observed .
- Cancer Cell Line Study : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 8 µM.
Q & A
Q. What analytical techniques detect and quantify degradation products of this compound under oxidative stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
